![molecular formula C20H16ClN5O B2476592 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea CAS No. 862811-93-6](/img/structure/B2476592.png)
1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea is a complex organic compound featuring a urea linkage between a chlorophenyl group and an imidazo[1,2-a]pyrimidinyl-methylphenyl moiety
Mechanism of Action
Target of Action
The primary target of this compound is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer .
Mode of Action
This compound acts as a covalent inhibitor , binding irreversibly to its target . The covalent bond formation ensures a lasting interaction with the target, potentially leading to prolonged therapeutic effects .
Biochemical Pathways
The compound’s action on the KRAS G12C mutation affects the RAS signaling pathway , which is involved in cell growth and proliferation . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .
Result of Action
The compound has shown potent anticancer activity against NCI-H358 cells , which carry the KRAS G12C mutation . This suggests that it could be effective in treating cancers with this specific mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions involving appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea exhibits promising anticancer properties. Studies have shown its potential to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
A549 | 12.0 | Inhibition of EGFR signaling |
HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
The mechanism of action involves the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through its interaction with cyclooxygenase enzymes. By inhibiting these enzymes, it may reduce inflammatory responses in various conditions.
Case Study: Inhibition of Cyclooxygenase Enzymes
In vitro studies demonstrated that derivatives of this compound effectively inhibited cyclooxygenase-1 and cyclooxygenase-2 activities, suggesting potential applications in treating inflammatory diseases.
Neuropharmacological Effects
Research has also focused on the neuropharmacological applications of this compound. It has shown promise in modulating the endocannabinoid system, which is crucial for pain management and addiction therapy.
Case Study: Drug-Seeking Behavior in Rats
In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This highlights its potential role in addiction therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to specific groups can enhance potency and selectivity for desired targets.
Key Findings
- Substitution at the 4-position : Enhances affinity for cannabinoid receptors.
- Chlorine substitution : Increases anticancer potency by affecting electronic properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrazines: Another class of compounds with a similar scaffold, known for their versatility in drug development.
Uniqueness: 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea is unique due to the specific substitution pattern on the imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. Its structural components suggest activity against various biological targets, including kinases and enzymes involved in cell signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential clinical applications.
Structure and Synthesis
The compound features a urea linkage connecting a chlorophenyl group with an imidazo[1,2-a]pyrimidinyl-methylphenyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the imidazo ring and subsequent coupling with chlorophenyl isocyanate.
Component | Structure | Key Features |
---|---|---|
This compound | C20H16ClN5O | Urea functional group; potential kinase inhibition |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It is suggested that the compound inhibits various kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
- Signaling Pathways : The compound may affect key signaling pathways related to inflammation and cancer progression by inhibiting cyclooxygenase enzymes and other targets involved in these pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the range of 0.01 µM to 0.46 µM, indicating potent antitumor activity compared to standard chemotherapeutics .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 0.01 | Significant apoptosis induction |
A549 | 0.46 | Growth inhibition |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several case studies have reported on the efficacy of similar compounds with urea linkages in treating various cancers:
- Study on Related Urea Derivatives : A series of urea derivatives were synthesized and tested for their anticancer activity against multiple cell lines. Compounds showed IC50 values ranging from 0.03 µM to 7.01 µM against different tumor types, establishing a structure-activity relationship that supports further exploration of urea-linked compounds .
- Clinical Relevance : In a preclinical model, administration of a urea-based compound resulted in reduced tumor size and improved survival rates in mice bearing xenografts of human tumors. These findings suggest potential for clinical translation.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-13-3-4-14(18-12-26-10-2-9-22-19(26)24-18)11-17(13)25-20(27)23-16-7-5-15(21)6-8-16/h2-12H,1H3,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRIYBJFTLSGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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